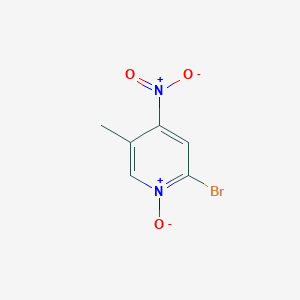
2-Bromo-5-methyl-4-nitropyridine 1-oxide
Übersicht
Beschreibung
“2-Bromo-5-methyl-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C6H5BrN2O3 . It has a molecular weight of 233.02 . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-5-methyl-4-nitropyridine 1-oxide” were not found, related compounds such as “2-Bromo-5-nitropyridine” have been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .Molecular Structure Analysis
The InChI code for “2-Bromo-5-methyl-4-nitropyridine 1-oxide” is 1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 . The InChI key is LUUOUEOEHQBXSX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-Bromo-5-methyl-4-nitropyridine 1-oxide” is a solid compound . The compound is typically stored in a dry environment at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-5-methyl-4-nitropyridine 1-oxide: is a valuable intermediate in organic synthesis. It can be utilized for the preparation of various biologically active molecules, including pharmaceuticals and agrochemicals. Its bromo and nitro groups make it a versatile compound for further functional group transformations, such as Suzuki-Miyaura coupling reactions .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of a wide range of therapeutic agents. Its structural motif is found in many drugs that target diseases by modulating biological pathways. The nitropyridine moiety, in particular, is a common feature in molecules designed to interact with enzymes and receptors .
Material Science
The nitropyridine group in 2-Bromo-5-methyl-4-nitropyridine 1-oxide can act as an electron acceptor, making it useful in the development of electronic materials. It can be incorporated into polymers or small molecules that are used in organic light-emitting diodes (OLEDs) or as semiconductors in organic photovoltaics .
Agricultural Chemistry
This compound can be used to create new agrochemicals with improved properties. The introduction of the nitropyridine group into molecules is known to enhance their biological activity, potentially leading to the development of more effective pesticides or herbicides .
Fluorine Chemistry
2-Bromo-5-methyl-4-nitropyridine 1-oxide: can be a starting point for the introduction of fluorine atoms into organic molecules. Fluorination can significantly alter the physical, chemical, and biological properties of compounds, which is highly beneficial in the design of new pharmaceuticals and agrochemicals .
Analytical Chemistry
Due to its distinct chemical structure, this compound can be used as a standard or reagent in analytical methods. It can help in the quantification and detection of similar compounds in complex mixtures, playing a crucial role in quality control and research settings .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is often used in the preparation of biaryls via suzuki-miyaura coupling , suggesting that its targets could be related to the enzymes or proteins involved in this process.
Mode of Action
It’s known to participate in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, the compound likely interacts with its targets (possibly palladium catalysts) to form new carbon-carbon bonds.
Biochemical Pathways
Given its use in suzuki-miyaura coupling reactions , it can be inferred that it plays a role in the biochemical pathways involving carbon-carbon bond formation.
Result of Action
Its involvement in suzuki-miyaura coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds, which could lead to the synthesis of various biologically active compounds.
Action Environment
The action, efficacy, and stability of 2-Bromo-5-methyl-4-nitropyridine 1-oxide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C , indicating that it may be sensitive to oxygen, moisture, or higher temperatures.
Eigenschaften
IUPAC Name |
2-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUOUEOEHQBXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346884 | |
| Record name | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-4-nitropyridine 1-oxide | |
CAS RN |
60323-98-0 | |
| Record name | Pyridine, 2-bromo-5-methyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60323-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methyl-4-nitropyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















